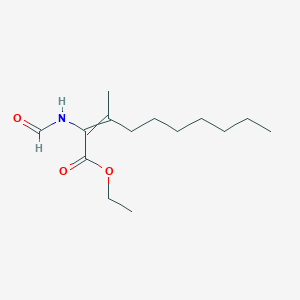
Ethyl 2-formamido-3-methyldec-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-formamido-3-methyldec-2-enoate is an organic compound with the molecular formula C13H23NO3. It is a derivative of decenoic acid and contains both an ester and a formamide functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-formamido-3-methyldec-2-enoate can be synthesized through a multi-step process involving the esterification of 2-formamido-3-methyldec-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-formamido-3-methyldec-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or formamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate nucleophilic substitution.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-formamido-3-methyldec-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which ethyl 2-formamido-3-methyldec-2-enoate exerts its effects involves interactions with specific molecular targets. The ester and formamide groups can participate in hydrogen bonding and other non-covalent interactions with biological molecules, influencing their activity and function. The compound may also undergo metabolic transformations that produce active metabolites.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-formamido-3-methyldec-2-enoate can be compared with other similar compounds such as:
Ethyl 2-cyano-3-methyldec-2-enoate: Similar structure but contains a cyano group instead of a formamide group.
Ethyl 2-hydroxy-3-methyldec-2-enoate: Contains a hydroxy group instead of a formamide group.
Ethyl 2-amino-3-methyldec-2-enoate: Contains an amino group instead of a formamide group.
These compounds share similar reactivity patterns but differ in their specific chemical and biological properties due to the presence of different functional groups.
Eigenschaften
CAS-Nummer |
403826-17-5 |
|---|---|
Molekularformel |
C14H25NO3 |
Molekulargewicht |
255.35 g/mol |
IUPAC-Name |
ethyl 2-formamido-3-methyldec-2-enoate |
InChI |
InChI=1S/C14H25NO3/c1-4-6-7-8-9-10-12(3)13(15-11-16)14(17)18-5-2/h11H,4-10H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
QDHJTPKHWKBWOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=C(C(=O)OCC)NC=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


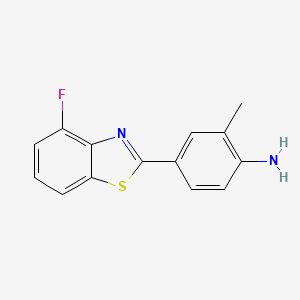
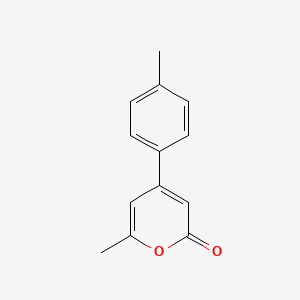
![1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]-](/img/structure/B14248015.png)


![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester](/img/structure/B14248042.png)
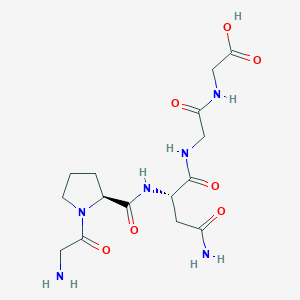
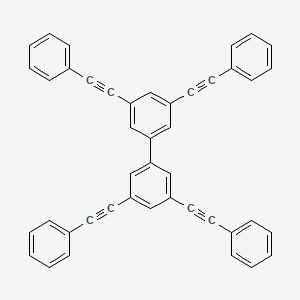

![4,4'-[Sulfinylbis(methylene)]diphenol](/img/structure/B14248061.png)
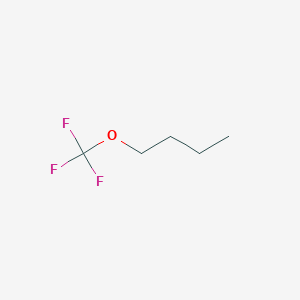
![Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury](/img/structure/B14248071.png)


